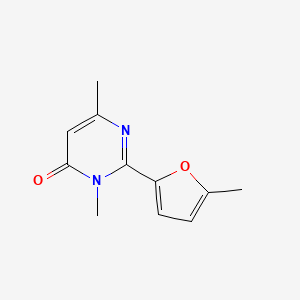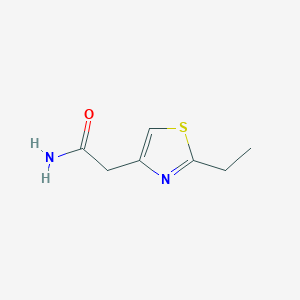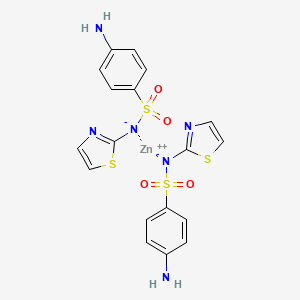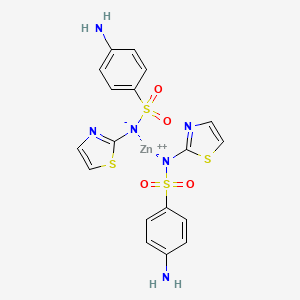
1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 302379 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied for its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 302379 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions often require controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of NSC 302379 may involve scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reagents. The process must be optimized to ensure high yield and purity of the compound while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
NSC 302379 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 302379 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of NSC 302379 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Medicine: NSC 302379 has been investigated for its potential therapeutic effects, including its role in modulating specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which NSC 302379 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various cellular processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes and receptors involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
NSC 302379 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its anticancer properties.
NSC 1329240: Studied for its potential therapeutic applications.
NSC 307: Used in clinical pharmacology and chemotherapy studies.
Propiedades
Número CAS |
63475-33-2 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
1-ethyl-7-(5-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N4O3/c1-3-19-7-11(15(21)22)13(20)9-4-5-12(17-14(9)19)10-6-16-18-8(10)2/h4-7H,3H2,1-2H3,(H,16,18)(H,21,22) |
Clave InChI |
UZIMRNUJGBYBLW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=C(NN=C3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



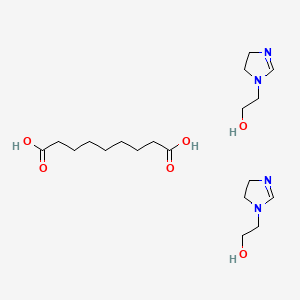

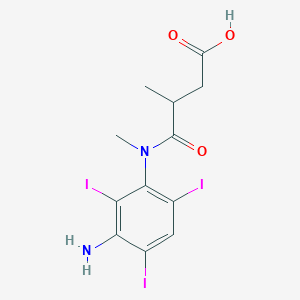
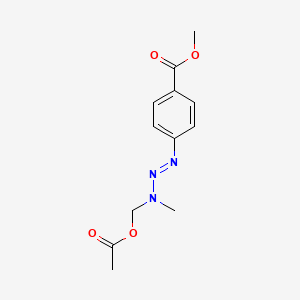

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)


